molecular formula C10H21N3O2S B12081429 [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine

[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine

Cat. No.: B12081429
M. Wt: 247.36 g/mol
InChI Key: SNKLKUXVKYPGNN-UHFFFAOYSA-N
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Description

[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine is a piperidine-derived compound featuring a pyrrolidine sulfonyl group at the 1-position and an aminomethyl substituent at the 4-position of the piperidine ring.

Properties

Molecular Formula

C10H21N3O2S

Molecular Weight

247.36 g/mol

IUPAC Name

(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanamine

InChI

InChI=1S/C10H21N3O2S/c11-9-10-3-7-13(8-4-10)16(14,15)12-5-1-2-6-12/h10H,1-9,11H2

InChI Key

SNKLKUXVKYPGNN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using pyrrolidine sulfonyl chloride under basic conditions.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Melanocortin Receptor Agonism

One of the primary applications of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine is its activity as an agonist for the melanocortin receptor 4 (MCR4). Compounds that target MCR4 are being investigated for their potential to treat various conditions, including:

  • Obesity : By modulating appetite and metabolic rates, MCR4 agonists can help manage weight and reduce fat intake.
  • Sexual Dysfunction : The compound shows promise in treating male and female sexual dysfunctions, including hypoactive sexual desire disorder and erectile dysfunction.
  • Diabetes Management : MCR4 agonists may enhance glucose tolerance and decrease insulin resistance, making them potential candidates for diabetes treatment .

Antiparasitic Activity

Research has indicated that pyrrolidine derivatives, including [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine, can inhibit essential enzymes in parasitic organisms. For instance, compounds designed with structural similarities to this compound have been shown to inhibit pteridine reductase 1 (PTR1) in Trypanosoma brucei, a target for treating Human African Trypanosomiasis. The effectiveness of these compounds in both enzyme assays and in vivo models highlights their potential as antiparasitic agents .

Cancer Treatment

The compound's structural features make it suitable for the development of novel anticancer agents. Studies have demonstrated that derivatives of piperidine can exhibit antiproliferative activity against various cancer cell lines. For example, modifications to the sulfonamide moiety have led to significant enhancements in activity against colon cancer cells . The exploration of structure-activity relationships (SAR) has been critical in optimizing these compounds for better efficacy.

Case Study 1: MCR4 Agonists

A study focused on a series of piperidinoyl-pyrrolidine compounds highlighted their selective agonistic action on MCR4 receptors. These compounds were evaluated for their pharmacological properties, revealing their potential in treating obesity and sexual dysfunction. The study emphasized the importance of selectivity and potency in developing effective therapeutic agents targeting MCR4 .

Case Study 2: Antiparasitic Compounds

In another research effort, pyrrolopyrimidine derivatives were synthesized with the aim of inhibiting PTR1. These compounds demonstrated significant activity against T. brucei, indicating that similar pyrrolidine-based structures could be effective against parasitic infections. The results from this study underscore the relevance of pyrrolidine derivatives in developing new treatments for neglected tropical diseases .

Data Tables

Application AreaSpecific Conditions TreatedMechanism of Action
ObesityAppetite suppressionMCR4 receptor agonism
Sexual DysfunctionErectile dysfunction, hypoactive desireMCR4 receptor modulation
DiabetesEnhanced glucose toleranceDecreased insulin resistance
AntiparasiticHuman African TrypanosomiasisInhibition of PTR1
CancerColon cancerAntiproliferative activity via structural modifications

Mechanism of Action

The mechanism of action of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and methanamine groups contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Synthetic Route Reported Biological Activity
[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine Not provided C₁₀H₂₁N₃O₂S 263.36 Pyrrolidine sulfonyl Likely involves sulfonylation of piperidine intermediates (inferred from analogs) Not explicitly reported; likely kinase inhibitor (based on structural analogs)
1-[1-(Cyclopropylsulfonyl)piperidin-4-yl]methanamine 1202975-17-4 C₉H₁₈N₂O₂S 226.32 Cyclopropyl sulfonyl Sulfonylation of piperidine with cyclopropanesulfonyl chloride Intermediate for antimalarial agents (e.g., MMV019918 analogs)
(1-(2-Methoxyethyl)piperidin-4-yl)methanamine Not provided C₉H₂₀N₂O 172.27 2-Methoxyethyl Amine coupling with imidazopyridine carboxylic acids GSK-3β inhibitor (IC₅₀ values in nM range)
(1-Benzylpiperidin-4-yl)methanamine 88915-26-8 C₁₃H₂₀N₂ 204.32 Benzyl Deprotection of isoindoline-1,3-dione intermediates Antioxidant and acetylcholinesterase inhibitory activity
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride 170353-31-8 C₁₁H₁₇N₃·2HCl 272.20 Pyrimidin-2-yl Not explicitly detailed; likely nucleophilic substitution Industrial-grade intermediate for pesticides and pharmaceuticals
1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine 1349717-14-1 C₉H₁₈N₂O 170.25 Oxetan-3-yl Not explicitly detailed; likely alkylation of piperidine Building block for drug discovery (e.g., protease inhibitors)

Structural and Functional Insights

  • In contrast, the cyclopropyl sulfonyl analog (CAS 1202975-17-4) offers reduced steric hindrance and improved metabolic stability due to its rigid three-membered ring .
  • Alkyl/Aryl Substituents :

    • Benzyl -substituted analogs (e.g., CAS 88915-26-8) exhibit increased hydrophobicity, favoring blood-brain barrier penetration, as seen in donepezil-like hybrids for Alzheimer’s disease .
    • 2-Methoxyethyl derivatives (e.g., compound 21 in ) demonstrate enhanced aqueous solubility, critical for oral bioavailability in GSK-3β inhibitors .

Biological Activity

[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine nucleus, which is known for diverse biological activities. The presence of the pyrrolidine sulfonamide moiety enhances its pharmacological profile. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

where x,y,z,a,bx,y,z,a,b are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antibacterial Activity

Research has shown that compounds containing piperidine and sulfonamide groups exhibit significant antibacterial properties. A study evaluated various synthesized derivatives for their activity against several bacterial strains, including Salmonella typhi and Staphylococcus aureus. The results indicated moderate to strong antibacterial activity with some compounds demonstrating IC50 values as low as 2.14 µM against acetylcholinesterase (AChE) and urease inhibitors .

Table 1: Antibacterial Activity of Synthesized Compounds

Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mStaphylococcus aureus0.63
7nEscherichia coli3.45
7oPseudomonas aeruginosa4.20

Anticancer Activity

The anticancer potential of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine has been explored through various in vitro studies. Compounds derived from this structure have been tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics .

Table 2: Anticancer Activity Against Various Cell Lines

Compound IDCell LineIC50 (µM)
21MCF-70.48
22HCT-1160.78
23A549 (Lung)1.54

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against AChE and urease. The inhibition of these enzymes is crucial for therapeutic applications in conditions like Alzheimer's disease and urea cycle disorders. The synthesized compounds showed promising results with strong inhibitory activity noted across several derivatives .

Table 3: Enzyme Inhibition Potency

Compound IDEnzymeIC50 (µM)
7pAChE0.75
7qUrease1.30

Case Studies

A significant case study involved the synthesis of various piperidine-based Mannich bases, which demonstrated a broad spectrum of biological activities including anticancer and antibacterial effects. These studies highlighted the importance of structural modifications on the biological efficacy of the compounds .

In another study focusing on derivatives containing oxadiazole moieties alongside piperidine structures, it was found that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Basic: What are the recommended synthetic routes for [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine, and how can purity be optimized?

Methodological Answer:
A common approach involves multi-step organic synthesis starting from piperidin-4-ylmethanamine. Sulfonylation of the piperidine nitrogen with pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) is a key step. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitoring intermediates via thin-layer chromatography (TLC) and verifying final product integrity with NMR (e.g., characteristic sulfonyl proton shifts at δ 2.8–3.2 ppm) ensures quality .

Basic: How should researchers characterize [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the sulfonyl group (e.g., 13^{13}C signal at ~45 ppm for the sulfonamide carbon) and piperidine ring conformation.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z ~273.1).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>98% by UV detection at 254 nm).
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced: How can researchers design experiments to evaluate the bioactivity of this compound while minimizing experimental bias?

Methodological Answer:
Implement a factorial design (e.g., 2k^k design) to test variables like concentration, pH, and temperature on bioactivity assays (e.g., enzyme inhibition). Use blocking to control for batch effects in cell-based studies. Statistical tools like ANOVA or response surface methodology (RSM) identify significant factors. Pre-register protocols to avoid post-hoc bias and include positive/negative controls (e.g., known sulfonamide inhibitors) .

Advanced: How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

  • Meta-analysis : Aggregate datasets using standardized metrics (e.g., IC50_{50} values) and assess heterogeneity via Q-test or I2^2 statistics.
  • Computational Validation : Apply molecular docking (e.g., AutoDock Vina) to verify binding modes to target proteins, reconciling discrepancies in activity.
  • Experimental Replication : Reproduce studies under controlled conditions (e.g., fixed solvent systems, standardized cell lines) to isolate confounding variables .

Advanced: What computational strategies are effective for predicting the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model sulfonamide bond stability and reaction pathways (e.g., hydrolysis).
  • AI-Driven Simulations : Integrate COMSOL Multiphysics with machine learning (ML) to predict degradation kinetics in aqueous buffers or under thermal stress.
  • Reaction Path Search Tools : Tools like GRRM17 explore transition states and intermediates, guiding experimental optimization .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting modifications of the pyrrolidine-sulfonyl group?

Methodological Answer:

  • Isosteric Replacement : Substitute the pyrrolidine ring with morpholine or thiomorpholine to assess electronic effects on sulfonamide bioactivity.
  • Substituent Scanning : Introduce electron-withdrawing groups (e.g., -CF3_3) at the sulfonyl moiety to evaluate steric and electronic impacts.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding features for target engagement. Validate hypotheses via synthetic analogs and in vitro assays .

Basic: What safety and handling protocols are critical for laboratory work with this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and sulfonamide degradation.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers for incineration.
    Refer to SDS data for LD50_{50} values (e.g., oral toxicity in rats: ~980 mg/kg) and first-aid measures .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • LC-MS/MS Validation : Establish linearity (R2^2 > 0.99) over 1–1000 ng/mL, precision (CV < 15%), and recovery (>80%) using spiked plasma samples.
  • Matrix Effects : Assess ion suppression/enhancement via post-column infusion.
  • Stability Tests : Evaluate freeze-thaw cycles (3×), short-term (24h, room temp), and long-term (-80°C, 30d) stability per ICH guidelines. Include internal standards (e.g., deuterated analogs) for accuracy .

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